

# Application Notes and Protocols for SHEN26 (ATV014) in Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SHEN26

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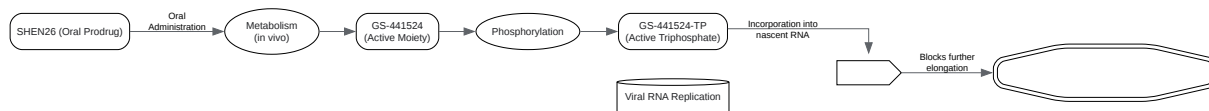
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SHEN26**, also known as ATV014, is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2. As a prodrug, **SHEN26** is designed for improved oral absorption and metabolic activation to its active triphosphate form, which acts as a chain terminator during viral RNA synthesis. These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **SHEN26** in preclinical mouse models of viral infection, based on available research.

## Mechanism of Action: RdRp Inhibition

**SHEN26** is metabolized to its active form, the triphosphate of GS-441524 (GS-441524-TP). This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA strand by the viral RdRp.<sup>[1][2][3]</sup> The incorporation of GS-441524-TP leads to premature termination of the growing RNA chain, thereby inhibiting viral replication.<sup>[3][4]</sup>



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**Fig. 1:** Mechanism of Action of **SHEN26** (ATV014).

## Data Presentation

**Table 1: Pharmacokinetics of SHEN26 (ATV014) in CD-1 Mice**

Parameter	Intravenous (1 mg/kg)	Oral (5 mg/kg)	Oral (20 mg/kg)
C <sub>max</sub> (ng/mL)	2850 ± 1150	128 ± 29.8	664 ± 110
AUC (last) (ng·h/mL)	321 ± 34.3	200 ± 54.4	1250 ± 223
T <sub>1/2</sub> (h)	0.3 ± 0.1	1.1 ± 0.6	1.9 ± 0.2
Oral Bioavailability (F%) of GS-441524	-	66%	69%

Data extracted from Zhou et al., 2023.[5]

**Table 2: Efficacy of SHEN26 (ATV014) in SARS-CoV-2 Infected K18-hACE2 Mice**

Treatment Group	Dosing Regimen	Viral RNA Copies in Lungs (copies/ $\mu$ L) at 3 dpi
Vehicle Control	Oral, BID	$\sim 1.7 \times 10^5$
SHEN26 (20 mg/kg)	Oral, BID	Dose-dependent reduction
SHEN26 (50 mg/kg)	Oral, BID	Infectious virus below detection limit
SHEN26 (100 mg/kg)	Oral, BID	Infectious virus below detection limit
SHEN26 (200 mg/kg)	Oral, BID	$\sim 1.4 \times 10^3$
Molnupiravir (200 mg/kg)	Oral, BID	$\sim 5.4 \times 10^3$

Data extracted from Zhou et al., 2023.[\[5\]](#)

**Table 3: Prophylactic Efficacy of SHEN26 (ATV014) in SARS-CoV-2 Infected K18-hACE2 Mice**

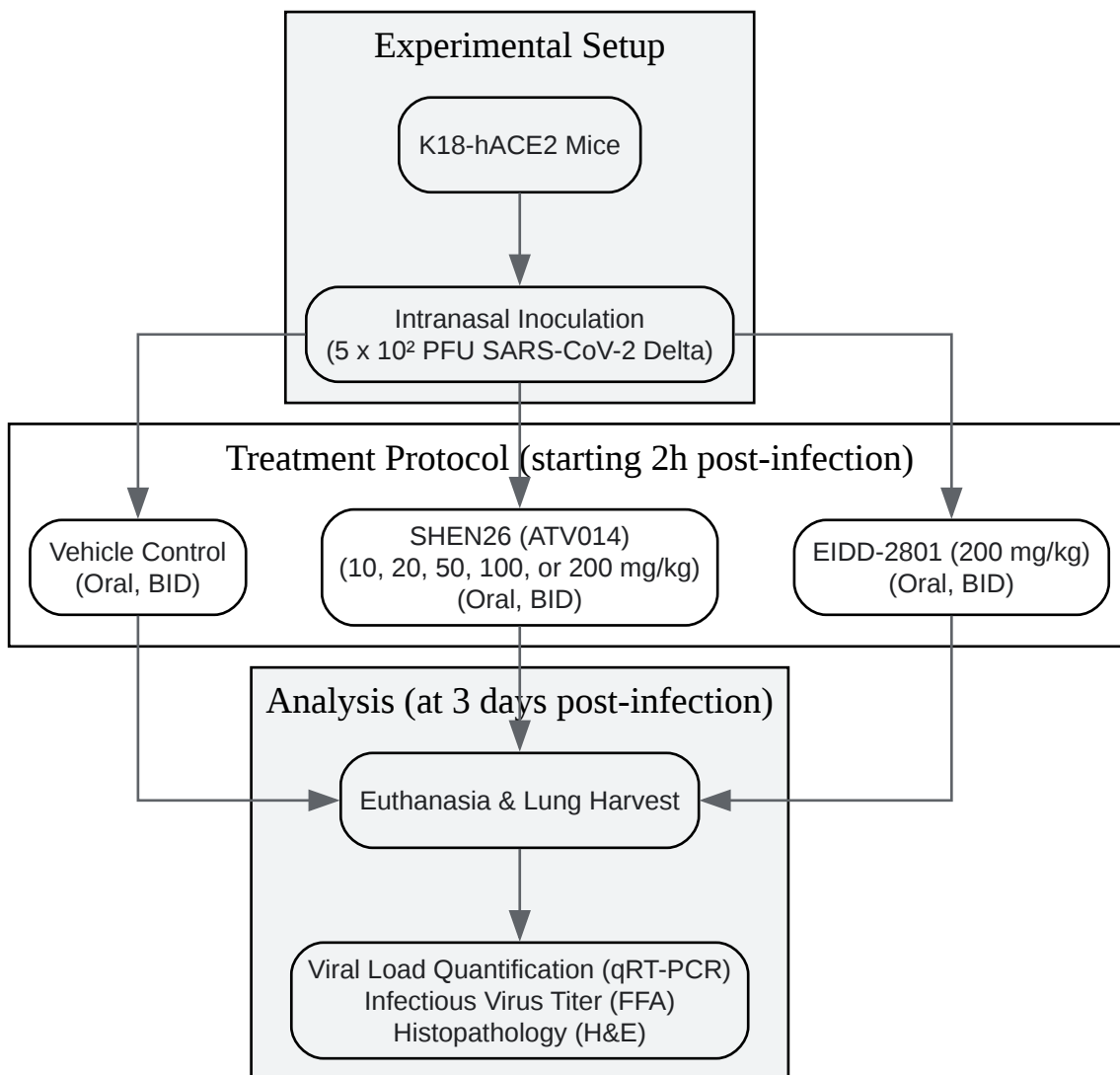
Treatment Group	Dosing Regimen	Viral RNA Copies in Lungs at 3 dpi
Vehicle Control	Oral, BID	Significantly higher than treated groups
SHEN26 (100 mg/kg)	Oral, BID	Significantly reduced
SHEN26 (300 mg/kg)	Oral, BID	Significantly reduced
EIDD-2801 (300 mg/kg)	Oral, BID	Significantly reduced

Data extracted from Zhou et al., 2023.[\[5\]](#)

## Experimental Protocols

### SARS-CoV-2 Infection Model in K18-hACE2 Mice

This protocol outlines the therapeutic administration of **SHEN26** in a well-established mouse model of SARS-CoV-2 infection.



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**Fig. 2:** Therapeutic Efficacy Workflow in K18-hACE2 Mice.

**Materials:**

- K18-hACE2 transgenic mice
- SARS-CoV-2 Delta variant ( $5 \times 10^2$  PFU per mouse)

- **SHEN26** (ATV014)
- Vehicle solution (e.g., 0.5% methylcellulose)
- EIDD-2801 (Molnupiravir) as a comparator (optional)
- Anesthesia (e.g., isoflurane)
- Oral gavage needles
- Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)

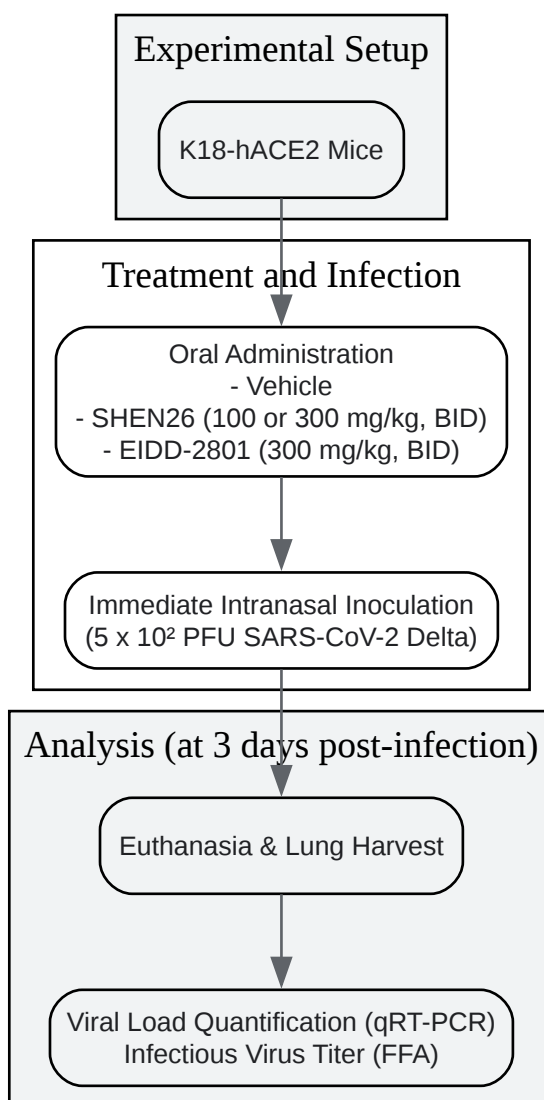
Procedure:

- Animal Acclimation: Acclimate K18-hACE2 mice to the experimental conditions for at least 7 days prior to the start of the study.
- Drug Formulation: Prepare a homogenous suspension of **SHEN26** in the chosen vehicle at the desired concentrations (e.g., 1, 2, 5, 10, or 20 mg/mL for doses of 10, 20, 50, 100, or 200 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
- Infection:
  - Anesthetize mice lightly using isoflurane.
  - Intranasally inoculate each mouse with  $5 \times 10^2$  PFU of the SARS-CoV-2 Delta variant in a small volume (e.g., 20-30  $\mu$ L).
- Treatment Administration (Therapeutic Model):
  - Two hours post-infection, administer the first dose of **SHEN26**, vehicle, or comparator drug via oral gavage.
  - Continue treatment twice daily (BID) for a total of three days.
- Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and changes in activity.

- Endpoint and Sample Collection:
  - At 3 days post-infection, euthanize the mice.
  - Aseptically harvest the lungs for subsequent analysis.
- Analysis:
  - Viral Load Quantification: Homogenize a portion of the lung tissue and extract viral RNA. Quantify SARS-CoV-2 N gene copies using quantitative real-time polymerase chain reaction (qRT-PCR).
  - Infectious Virus Titer: Determine the infectious virus titer in lung homogenates using a focus-forming assay (FFA).
  - Histopathology: Fix a lobe of the lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate lung injury and inflammation.

## Prophylactic Administration Protocol

For prophylactic studies, the initial dose of **SHEN26**, vehicle, or comparator is administered immediately before or at the time of viral inoculation. The subsequent dosing and analysis follow the same procedure as the therapeutic model.



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**Fig. 3:** Prophylactic Efficacy Workflow in K18-hACE2 Mice.

## Safety and Tolerability

Preclinical studies in rats and dogs have established a preliminary safety profile for **SHEN26**. For single-dose toxicity, the maximum tolerated dose (MTD) was 2000 mg/kg in both species. [5] In 14-day repeated-dose toxicity studies, the no-observed-adverse-effect levels (NOAELs) were 400 mg/kg in rats and 100 mg/kg in dogs.[5] **SHEN26** did not show mutagenic or clastogenic effects in Ames and micronucleus tests.[5]

## Conclusion

**SHEN26** (ATV014) has demonstrated significant antiviral efficacy in mouse models of SARS-CoV-2 infection, with favorable pharmacokinetic properties supporting oral administration. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of **SHEN26** and other RdRp inhibitors. Adherence to appropriate biosafety practices is paramount when conducting in vivo viral challenge studies.

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